![molecular formula C10H20N2 B3004952 1-Methyl-3-(2-pyrrolidinyl)piperidine CAS No. 524674-30-4](/img/structure/B3004952.png)
1-Methyl-3-(2-pyrrolidinyl)piperidine
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Overview
Description
“1-Methyl-3-(2-pyrrolidinyl)piperidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is also known as nicotine .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “1-Methyl-3-(2-pyrrolidinyl)piperidine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-Methyl-3-(2-pyrrolidinyl)piperidine” was not found in the retrieved papers.Molecular Structure Analysis
The molecular structure of “1-Methyl-3-(2-pyrrolidinyl)piperidine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The exact molecular structure was not found in the retrieved papers.Scientific Research Applications
- Researchers employ NMP as a chiral ligand in catalytic asymmetric aldol reactions, where it facilitates the formation of enantiomerically enriched products .
- NMP derivatives have been investigated for their pharmacological properties. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as dual inhibitors of the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Organic Synthesis and Catalysis
Medicinal Chemistry
Future Directions
The pyrrolidine ring, present in “1-Methyl-3-(2-pyrrolidinyl)piperidine”, is a versatile scaffold for novel biologically active compounds. It is widely used by medicinal chemists in drug discovery . Future research could focus on exploring the pharmacological space of this compound and its derivatives .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 1-methyl-3-(2-pyrrolidinyl)piperidine, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s suggested that the reaction proceeds through the outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations .
Biochemical Pathways
It’s known that pyrrolidine derivatives can inhibit cox-2 with ic50 values in the range of 1–8 µm .
Result of Action
It’s known that pyrrolidine derivatives can inhibit cox-2, which may result in anti-inflammatory effects .
properties
IUPAC Name |
1-methyl-3-pyrrolidin-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-3-4-9(8-12)10-5-2-6-11-10/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVQFTFUAMXIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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